molecular formula C15H19F3N2O2S B2971685 1-[(4-methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2034453-91-1

1-[(4-methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2971685
CAS No.: 2034453-91-1
M. Wt: 348.38
InChI Key: UYAQGUJKLIVYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 2034453-91-1) is a synthetic substituted urea compound of interest in chemical and pharmaceutical research. This molecule features a distinct structure combining a 4-methoxythiane ring linked to a 2-(trifluoromethyl)phenyl group via a urea bridge . The 4-methoxythiane component is noted for contributing to the compound's polarity and solubility, while the trifluoromethyl group on the phenyl ring is known to enhance metabolic stability and promote interactions with hydrophobic binding sites . This specific arrangement of functional groups makes it a valuable scaffold for researchers exploring structure-activity relationships, particularly in the development of enzyme inhibitors or receptor modulators . Urea derivatives are a significant class of compounds in medicinal chemistry, often investigated for their diverse biological activities. Research into analogous urea compounds has shown potential in areas such as antagonism of the TRPV1 receptor, a target for pain management, and modulation of protein-protein interactions . The properties of this compound suggest it is suited for hit-to-lead optimization studies and as a building block in the synthesis of more complex molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(4-methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2S/c1-22-14(6-8-23-9-7-14)10-19-13(21)20-12-5-3-2-4-11(12)15(16,17)18/h2-5H,6-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAQGUJKLIVYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-methoxythiophenol with formaldehyde to form the intermediate 4-methoxythian-4-ylmethyl chloride. This intermediate is then reacted with 2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxythianyl group can be oxidized to form sulfoxides or sulf

Biological Activity

1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C15H19F3N2O2S
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 2034487-70-0

The compound features a thian ring and a trifluoromethyl group, which are significant for its biological interactions.

1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exhibits multiple mechanisms of action, primarily through modulation of specific biological pathways:

  • TRPV1 Antagonism : Similar compounds have shown antagonistic activity towards the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammatory responses. The structural similarity suggests potential TRPV1 inhibitory effects .
  • Anti-inflammatory Properties : The presence of the trifluoromethyl group may enhance the compound's ability to interact with inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds and their implications for 1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea:

Study Compound Biological Activity IC50/EC50 Values Notes
Study 1N-(3-fluoro-4-methylsulfonamidomethylphenyl)ureaTRPV1 antagonist0.5 µMComparable potency to lead compounds
Study 2Benzoxazole derivativesAnti-inflammatory10 µMIndicated potential for pain management
Study 3Urea derivativesCytokine modulationNot specifiedSuggests broader anti-inflammatory effects

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally similar to 1-[(4-Methoxythian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea:

  • Pain Management : A study demonstrated that TRPV1 antagonists significantly reduced pain in animal models, suggesting that similar compounds could be effective in treating chronic pain conditions .
  • Inflammation Reduction : Research indicated that certain urea derivatives effectively decreased levels of inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

The following table summarizes key structural and physicochemical properties of analogous compounds:

Compound Name / ID Substituents on Phenyl Group Heterocyclic Core Yield (%) Molecular Weight (g/mol) Key Features
Target Compound 2-(Trifluoromethyl)phenyl 4-Methoxythiane N/A ~366 (estimated) Ortho-CF₃, methoxythiane for enhanced stability
1-(2-(Trifluoromethyl)phenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11j) 2-(Trifluoromethyl)phenyl Thiazole 88.1 534.1 Para-thiazole linker; similar CF₃ position but distinct heterocycle
1-(4-(Trifluoromethyl)phenyl)-3-(thiazol-2-yl-phenyl)urea (11d) 4-(Trifluoromethyl)phenyl Thiazole 85.3 534.1 Para-CF₃ substitution; lower steric hindrance
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-ylmethyl-thio)urea (7n) 4-Cl, 3-CF₃ phenyl Pyridine N/A ~470 (estimated) Chloro-CF₃ combination; pyridine-thioether linker
1-(3-(Trifluoromethyl)phenyl)-3-(morpholino-phenyl)urea (M64) 3-(Trifluoromethyl)phenyl Morpholine N/A ~492 (estimated) Morpholine group for solubility; meta-CF₃ substitution
1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(thiazol-2-yl-phenyl)urea (11o) 3-Cl, 4-CF₃ phenyl Thiazole 87.34 568.2 Dual substituents (Cl, CF₃); higher molecular weight
1-(4-Methoxyphenyl)-3-(pyrrole-2-carbonyl-phenyl)urea 4-Methoxyphenyl Pyrrole-carbonyl 72 ~365 (estimated) Pyrrole-carbonyl introduces hydrogen-bonding capacity

Key Structural and Functional Differences

Substitution Position on Phenyl Group: The target compound’s ortho-CF₃ group contrasts with para-CF₃ in analogs like 11d . Ortho substitution may reduce rotational freedom and enhance target selectivity due to steric effects.

Heterocyclic Core Variations :

  • Thiazole-based analogs (e.g., 11j , 11d ) show higher molecular weights (~534 g/mol) due to the thiazole ring’s nitrogen and sulfur atoms .
  • The target’s 4-methoxythiane core offers a unique balance of lipophilicity and metabolic resistance compared to pyridine (7n ) or morpholine (M64 ) derivatives .

Synthetic Yields :

  • Thiazole-containing ureas (e.g., 11j , 11d ) show high yields (85–88%), suggesting robust synthetic routes .
  • Pyrrole-carbonyl analogs (e.g., ) achieve moderate yields (72%), likely due to multi-step synthesis.

Functional Group Additions: Hydrazinyl groups in compounds (e.g., 1f, 1g) introduce hydrogen-bonding sites, enhancing solubility but possibly reducing bioavailability . The morpholino group in M64 improves water solubility, critical for pharmacokinetics .

Research Implications and Gaps

  • Ortho vs. Para CF₃ Effects : The target compound’s ortho-CF₃ substitution warrants further study to assess steric vs. electronic impacts on target engagement.
  • 4-Methoxythiane vs. Thiazole : Comparative studies on metabolic stability (e.g., CYP450 interactions) could clarify advantages of the methoxythiane core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.